molecular formula C10H16O3 B1661003 Ethyl 2-methyl-3-oxohept-6-enoate CAS No. 87027-59-6

Ethyl 2-methyl-3-oxohept-6-enoate

Cat. No.: B1661003
CAS No.: 87027-59-6
M. Wt: 184.23 g/mol
InChI Key: FOHQSBOCWOGKPU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxohept-6-enoate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . It is a liquid at room temperature and is commonly used in various chemical reactions and industrial applications.

Scientific Research Applications

Ethyl 2-methyl-3-oxohept-6-enoate has a wide range of applications in scientific research:

Safety and Hazards

The safety information for Ethyl 2-methyl-3-oxohept-6-enoate indicates that it has GHS07, GHS08, and GHS09 pictograms . The signal word is "Warning" . The hazard statements include H302, H319, H372, and H410 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-oxohept-6-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 2-methyl-3-oxohept-6-enoic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxohept-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Esters or amides

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into active metabolites. These metabolites can then interact with cellular receptors or other biomolecules to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-3-oxohept-6-enoate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and applications compared to similar compounds .

Properties

IUPAC Name

ethyl 2-methyl-3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-6-7-9(11)8(3)10(12)13-5-2/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHQSBOCWOGKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449596
Record name Ethyl 2-methyl-3-oxohept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87027-59-6
Record name Ethyl 2-methyl-3-oxohept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methyl-3-oxohept-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-methyl-3-oxobutanoate (10 mL, 70.7 mmol) was added dropwise to an anhydrous tetrahydrofuran suspension of sodium hydride (2.83 g, 74.2 mmol) with stirring under ice cooling. The mixture was stirred for 15 minutes in this bath. Then, n-butyllithium (1.59 M hexane solution, 45.3 mL, 72.1 mmol) was added dropwise thereto, and the mixture was further stirred for 30 minutes. Then, allyl bromide (6.73 mL, 77.7 mmol) was added dropwise thereto. After removal of the ice bath, the mixture was stirred for 2 hours, and the reaction was then terminated by pouring dilute hydrochloric acid to the reaction solution. The reaction solution was subjected to extraction with ethyl acetate. The organic layer was washed with water, saturated aqueous sodium bicarbonate, and saturated saline and dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography to obtain the compound of interest as a pale yellow oil (7.67 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45.3 mL
Type
reactant
Reaction Step Two
Quantity
6.73 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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